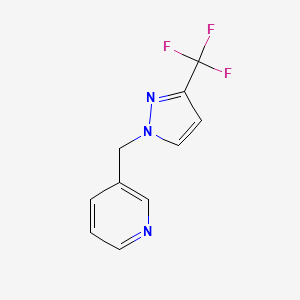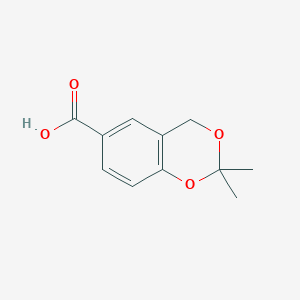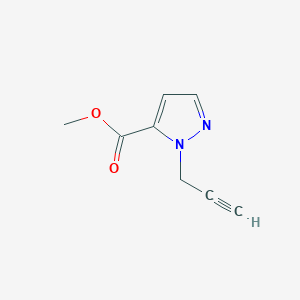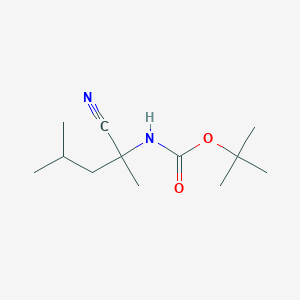![molecular formula C15H11ClF3N3O2 B2488714 Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate CAS No. 2058440-82-5](/img/structure/B2488714.png)
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidines involves cyclocondensation of 2-arylmethylidene-3-fluoroalkyl-oxopropionates with 2-amino-pyridine, leading to the formation of various pyrimidine derivatives, showcasing the versatility of pyrimidine synthesis techniques (Pryadeina et al., 2005). Another method includes the reaction of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines, resulting in the synthesis of pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes, indicating a method for creating ortho- and peri-condensed heterocycles (Bakulina et al., 2013).
Molecular Structure Analysis
The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined by X-ray diffraction, providing insights into the molecular structure of cyclopropylmethyl pyrimidine derivatives (Yang, 2009).
Chemical Reactions and Properties
Research has shown the efficient synthesis of related core structures, highlighting nearly quantitative ring-closing reactions to form the pyrido[1,2-c]pyrimidine core, which serves as a scaffold for biologically active compounds (Rosen et al., 2009). Moreover, cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole gives rise to ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, highlighting the complex reaction pathways and isomerisation processes in the synthesis of cyclopropylmethyl pyrimidine derivatives (Pryadeina et al., 2008).
Physical Properties Analysis
The physical properties of cyclopropylmethyl pyrimidine derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar compounds. The detailed crystallographic analysis provides a foundation for understanding the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of cyclopropylmethyl pyrimidine derivatives, are crucial for their potential applications. Studies have demonstrated various reactions, such as cyclometalation, to synthesize cyclopalladated complexes, indicating the versatility and reactivity of pyrimidine derivatives (Xu et al., 2014).
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development : The compound has been studied for its potential as a mediator release inhibitor in antiasthma agents. Using the human basophil histamine release assay, certain pyrimidines with similar structures were found to have significant activity in inhibiting mediator release, indicating potential for therapeutic use in asthma treatment (Medwid et al., 1990).
Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of substituted pyrido[1,2-a]pyrimidines from related chemical structures, showcasing the compound's relevance in creating new heterocyclic compounds with potential pharmaceutical applications (Pryadeina et al., 2005).
Antimalarial Research : The compound's analogues have been studied for antimalarial properties. In particular, JPC-3210, a similar trifluoromethyl-substituted pyridine and pyrimidine analogue, was selected for further study due to its effective in vitro antimalarial activity against multidrug-resistant strains (Chavchich et al., 2016).
Molecular Structure and Reactivity : Research has also explored the molecular structure and reactivity of related chloropyrimidines. These studies provide insights into the synthesis and potential applications of similar compounds in various fields, including medicinal chemistry (Bakulina et al., 2013).
Synthesis of Polysubstituted Pyrimidines : Studies have been conducted on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, highlighting the compound's role in creating diverse pyrimidine derivatives with potential pharmacological properties (Flores et al., 2006).
Propriétés
IUPAC Name |
cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-10-5-9(15(17,18)19)6-21-12(10)13-20-4-3-11(22-13)14(23)24-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPSTPYDRMBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)
![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)



![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)